molecular formula C15H13BrO3 B2559500 Methyl 3-(benzyloxy)-5-bromobenzoate CAS No. 1820683-74-6

Methyl 3-(benzyloxy)-5-bromobenzoate

Cat. No. B2559500
CAS RN: 1820683-74-6
M. Wt: 321.17
InChI Key: XRXQMBJXLSNIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Research on related compounds showcases various chemical reactions, including the synthesis of benzyl- and benzoxy-substituted pyrimidine diones via oxidative methods . These studies provide insights into the reactivity and functional group transformations relevant to similar compounds .


Physical And Chemical Properties Analysis

The physical properties, including the crystal structure of related benzoate compounds, have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds like "Methyl 3-(benzyloxy)-5-hydroxybenzoate".

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 3-(benzyloxy)-5-bromobenzoate is a promising scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as an antitubercular agent, leveraging its structural features to inhibit the salicylate synthase from Mycobacterium tuberculosis . Further studies could lead to the development of potent drugs for tuberculosis treatment.

Organic Synthesis and Stereoselective Reactions

The compound’s benzyl ether group (benzyloxy) provides a handle for functionalization. Researchers have used it in the synthesis of beta-amino acid derivatives through Arndt-Eistert homologation and Wolff rearrangement reactions . These reactions allow for the creation of diverse chemical structures, making it valuable in organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Methyl 3-(benzyloxy)-5-bromobenzoate can serve as a substrate in Suzuki–Miyaura cross-coupling reactions . These reactions enable the formation of carbon–carbon bonds, essential for constructing complex molecules. Researchers explore its compatibility with various boron reagents to create functionalized derivatives.

Heterocyclic Chemistry and Mannich Bases

The compound’s oxadiazole moiety allows for the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases . These derivatives exhibit diverse biological activities and can be further modified for specific applications.

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with other chemicals or biological entities. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Future Directions

Future research could focus on further understanding the properties and potential applications of “Methyl 3-(benzyloxy)-5-bromobenzoate” and related compounds. This could include exploring their reactivity, stability, and potential uses in various fields such as medicine, materials science, and more .

properties

IUPAC Name

methyl 3-bromo-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQMBJXLSNIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-5-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.